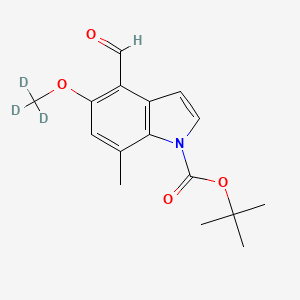
Dstyslsstltlsk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dstyslsstltlsk: is a generic human peptide with the sequence Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr-Leu-Ser-Lys. It has a molecular formula of C64H107N15O26 and a molecular weight of 1502.62 g/mol . This peptide is primarily used for the quantitative detection of infliximab, a chimeric monoclonal IgG1 antibody that specifically binds to tumor necrosis factor-alpha (TNF-α) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Dstyslsstltlsk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as HBTU or DIC, and deprotection agents like TFA .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions: : Dstyslsstltlsk can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Wissenschaftliche Forschungsanwendungen
Dstyslsstltlsk has several applications in scientific research, including:
Chemistry: Used as a standard peptide for calibration in mass spectrometry.
Biology: Employed in studies involving protein-protein interactions and peptide-based assays.
Medicine: Utilized for the quantitative detection of infliximab in therapeutic drug monitoring.
Industry: Applied in the development of diagnostic kits and biosensors
Wirkmechanismus
Dstyslsstltlsk exerts its effects by serving as a target peptide for infliximab detection. Infliximab binds specifically to the TNF-α, and the presence of this compound allows for the quantification of infliximab through various analytical techniques such as ELISA or LC-MS/MS . The molecular targets involved include TNF-α and the infliximab antibody .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VVSVLTVLHQDWLNGK: Another
Eigenschaften
Molekularformel |
C64H107N15O26 |
|---|---|
Molekulargewicht |
1502.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H107N15O26/c1-28(2)18-38(68-57(97)43(24-81)75-54(94)41(21-34-13-15-35(88)16-14-34)71-63(103)50(33(9)87)78-59(99)45(26-83)72-51(91)36(66)22-47(89)90)52(92)74-44(25-82)58(98)76-46(27-84)60(100)79-49(32(8)86)62(102)70-40(20-30(5)6)55(95)77-48(31(7)85)61(101)69-39(19-29(3)4)53(93)73-42(23-80)56(96)67-37(64(104)105)12-10-11-17-65/h13-16,28-33,36-46,48-50,80-88H,10-12,17-27,65-66H2,1-9H3,(H,67,96)(H,68,97)(H,69,101)(H,70,102)(H,71,103)(H,72,91)(H,73,93)(H,74,92)(H,75,94)(H,76,98)(H,77,95)(H,78,99)(H,79,100)(H,89,90)(H,104,105)/t31-,32-,33-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,48+,49+,50+/m1/s1 |
InChI-Schlüssel |
LBMXWWSHSCMRRP-MUQMWQTNSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)





![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)


![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)




